molecular formula C19H17FN2OS3 B2751026 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide CAS No. 941981-71-1

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

Cat. No. B2751026
M. Wt: 404.54
InChI Key: YXVMWMXCTFYFQU-UHFFFAOYSA-N
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Description

“(2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl)acetic acid” is a chemical compound with the CAS number 914206-08-9 . It has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This is attached to an acetic acid moiety and a fluorobenzyl group via a sulfur atom .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.34 and a molecular formula of C12H10FNO2S2 . Other physical and chemical properties such as boiling point and storage conditions were not specified in the sources I found .

Scientific Research Applications

Antitumor Activity

  • Compounds related to the queried chemical structure have been synthesized and evaluated for their potential antitumor activity. For instance, derivatives bearing different heterocyclic ring systems have been screened against various human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, N-benzyl substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, with certain derivatives displaying significant inhibition in cell proliferation of various carcinoma cells (Fallah-Tafti et al., 2011).

Antibacterial Evaluation

  • The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has led to compounds with promising antibacterial activities against several bacteria strains. Notably, one derivative outperformed traditional antibacterial agents in efficacy, demonstrating the potential of such compounds in antibacterial treatment (Lu, Zhou, Wang, & Jin, 2020).

Antioxidant Activity

  • A study on the antioxidant activity of benzothiazole derivatives in the initial phase of acetaminophen toxicity revealed that these compounds could inactivate reactive chemical species through their antioxidant properties. This suggests a potential application in mitigating oxidative stress-related conditions (Cabrera-Pérez et al., 2016).

Local Anesthetic Activities

  • Research into 2-aminothiazole and 2-aminothiadiazole derivatives has shown that certain synthesized compounds possess local anesthetic activity. This highlights a potential application in developing new local anesthetics with possibly improved profiles compared to existing drugs (Badiger et al., 2012).

Antipsychotic Agents

  • The synthesis and pharmacological evaluation of novel compounds with potential antipsychotic properties have been conducted. These efforts aim to develop new treatments for psychiatric disorders that do not interact with dopamine receptors, which is a common mechanism of action for many current antipsychotics (Wise et al., 1987).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS3/c1-24-17-5-3-2-4-16(17)22-18(23)10-15-12-26-19(21-15)25-11-13-6-8-14(20)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVMWMXCTFYFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide

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